Misoprostol acid

説明

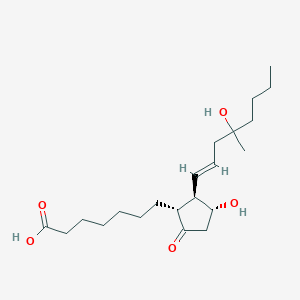

Structure

3D Structure

特性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGPXZGIIOYDL-MKYGPDKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347869 | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66792-31-2, 112137-89-0 | |

| Record name | Misoprostol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112137-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Misoprostol Acid in Gastric Parietal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a potent inhibitor of gastric acid secretion and is clinically utilized for the prevention of gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Following administration, misoprostol is rapidly de-esterified to its pharmacologically active free acid, misoprostol acid, which exerts its primary effect directly on the gastric parietal cells.[3] This technical guide provides a detailed examination of the molecular mechanisms by which this compound modulates parietal cell function. It elucidates the specific receptor interactions, the subsequent intracellular signaling cascades, and the ultimate effect on the proton pump (H+/K+-ATPase). This document includes quantitative data from key studies, detailed experimental protocols for foundational assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: EP3 Receptor-Mediated Inhibition of Adenylyl Cyclase

The antisecretory effect of this compound is initiated by its binding to a specific prostaglandin receptor on the basolateral membrane of gastric parietal cells.[2][4]

1.1. Receptor Binding and G-Protein Activation this compound is an agonist for the E-type prostanoid (EP) receptor, with a notable affinity for the EP3 subtype.[5][6] The EP3 receptor is a G-protein-coupled receptor (GPCR) that is linked to an inhibitory G-protein, Gi.[4][7][8] Upon binding of this compound, the EP3 receptor undergoes a conformational change, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein (Gαi). This activation causes the dissociation of the Gαi subunit from the Gβγ dimer.[8][9]

1.2. Downstream Signaling Cascade The dissociated, GTP-bound Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase.[4][7] This enzyme is responsible for the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). The inhibition of adenylyl cyclase by Gαi leads to a significant reduction in the intracellular concentration of cAMP.[7][10]

1.3. Inhibition of the H+/K+-ATPase (Proton Pump) In the parietal cell, the primary secretagogue, histamine (B1213489), stimulates acid secretion by binding to H2 receptors, which activates a stimulatory G-protein (Gs), leading to an increase in cAMP.[11][12] Cyclic AMP acts as a crucial second messenger, activating cAMP-dependent Protein Kinase A (PKA). PKA then phosphorylates various downstream protein targets, a process that is essential for the translocation and activation of the H+/K+-ATPase at the apical membrane of the parietal cell.[12][13][14] The H+/K+-ATPase is the final step in the acid secretion pathway, actively pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+).[15][16]

By inhibiting adenylyl cyclase and lowering intracellular cAMP levels, this compound effectively counteracts the stimulatory signal of histamine.[10] The resulting decrease in PKA activity reduces the activation of the H+/K+-ATPase, leading to a potent, dose-dependent inhibition of both basal and stimulated gastric acid secretion.[1][10]

Caption: Signaling cascade of this compound in gastric parietal cells.

Quantitative Data Summary

The interaction of this compound with its target and its subsequent functional effect have been quantified in several studies. The data highlights its high affinity and potent inhibitory action.

Table 1: Receptor Binding Affinity & Density

| Parameter | Ligand | Value | Species/System | Reference(s) |

|---|---|---|---|---|

| Binding Affinity (Ki) | Misoprostol | 124 ± 15 nM | Hamster Uterus Homogenates | [17][18] |

| Binding Affinity (Ki) | Misoprostol | 7.9 nM | PGE2 EP3 Receptors | [6] |

| Receptor Density (Bmax) | [3H] Misoprostol Free Acid | ~8000 sites/cell | Enriched Canine Parietal Cells |[19][20] |

Note: The variation in Ki values may reflect different experimental systems and methodologies.

Table 2: Functional Inhibition Data

| Parameter | Effect Measured | Value | Species/System | Reference(s) |

|---|

| IC50 | Inhibition of maximal histamine-stimulated acid secretion | 2-3 x 10-9 M | Isolated Canine Parietal Cells |[10] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key in-vitro experimental techniques.

3.1. Measurement of cAMP Levels

This protocol is essential for demonstrating that this compound's action is mediated by the inhibition of adenylyl cyclase.

-

Objective: To quantify the change in intracellular cAMP concentration in parietal cells following treatment with this compound, typically in the presence of a stimulant like histamine.

-

Methodology (Principle of Luminescence-Based Assay, e.g., cAMP-Glo™):

-

Cell Preparation: Isolate and enrich parietal cells from gastric mucosa. Plate the cells in a multi-well format and incubate to allow recovery.

-

Stimulation & Inhibition: Pre-incubate a set of cells with varying concentrations of this compound. Subsequently, stimulate the cells with a known adenylyl cyclase activator (e.g., histamine or forskolin) for a defined period.

-

Cell Lysis: Add a lysis buffer to stop the reaction and release intracellular cAMP.

-

cAMP Detection: Introduce a cAMP detection solution containing Protein Kinase A (PKA). The amount of cAMP in the lysate governs the activity of PKA.

-

Kinase Reaction: PKA phosphorylates a substrate, consuming ATP in the process. Therefore, the amount of remaining ATP is inversely proportional to the initial cAMP concentration.

-

Luminescence Measurement: Add a kinase-glo reagent containing luciferase. The luciferase enzyme uses the remaining ATP to produce a luminescent signal, which is measured by a luminometer. A high signal corresponds to low cAMP, and a low signal corresponds to high cAMP.[21]

-

Caption: Experimental workflow for a luminescence-based cAMP assay.

3.2. H+/K+-ATPase Activity Assay

This assay directly measures the enzymatic activity of the proton pump, providing final confirmation of the inhibitory action of the signaling cascade.

-

Objective: To measure the rate of ATP hydrolysis by the H+/K+-ATPase in gastric microsomes and determine the inhibitory effect of this compound.

-

Methodology (Phosphate Release Assay):

-

Vesicle Preparation: Prepare H+/K+-ATPase-enriched microsomal vesicles from gastric mucosa via differential centrifugation.[22]

-

Incubation: In a multi-well plate, incubate the microsomal vesicles with an assay buffer (containing MgCl2 and KCl) and varying concentrations of the test compound (this compound) or a known inhibitor (e.g., omeprazole).[23]

-

Reaction Initiation: Start the enzymatic reaction by adding a defined concentration of ATP. Incubate at 37°C for a specific time (e.g., 20-30 minutes).[23][24] The H+/K+-ATPase will hydrolyze ATP to ADP and inorganic phosphate (B84403) (Pi).

-

Reaction Termination: Stop the reaction by adding an acid solution, such as trichloroacetic acid.[24]

-

Phosphate Quantification: Add a colorimetric reagent (e.g., malachite green) that forms a colored complex with the released inorganic phosphate.[23]

-

Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 400-660 nm). The absorbance is directly proportional to the amount of Pi released and thus to the enzyme's activity.

-

Data Analysis: Calculate the specific H+/K+-ATPase activity by subtracting the activity measured in the absence of KCl (or presence of a specific inhibitor like SCH28080) from the total activity.[23]

-

Caption: Workflow for measuring H+/K+-ATPase activity via phosphate release.

3.3. Measurement of Intracellular Calcium ([Ca2+]i)

While the primary antisecretory mechanism involves the cAMP pathway, some studies have noted effects of prostaglandins (B1171923) on calcium signaling.[7] Measuring [Ca2+]i is crucial to fully characterize the pharmacology of this compound.

-

Objective: To monitor changes in the concentration of free cytosolic calcium in response to this compound.

-

Methodology (Ratiometric Fluorescence Microscopy):

-

Cell Loading: Load isolated parietal cells with a Ca2+-sensitive fluorescent indicator dye, such as Fura-2-acetoxymethyl ester (Fura-2 AM). The ester form allows the dye to cross the cell membrane.[25][26]

-

De-esterification: Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Microscopy: Place the dye-loaded cells on a fluorescence microscope stage.

-

Ratiometric Excitation: Excite the cells alternately with two wavelengths of light, 340 nm and 380 nm. Fura-2 fluorescence emission (measured at ~510 nm) increases at 340 nm excitation and decreases at 380 nm excitation as it binds to Ca2+.[25][27]

-

Data Acquisition: Record the fluorescence intensity at 510 nm for both excitation wavelengths over time.

-

Treatment and Analysis: Establish a baseline reading, then perfuse the cells with this compound and/or other secretagogues. The ratio of the fluorescence intensities (F340/F380) is calculated. This ratio is directly proportional to the intracellular Ca2+ concentration and minimizes artifacts from dye bleaching or leakage.[27][28] The ratio can be converted to an absolute Ca2+ concentration using a standard calibration equation.[25]

-

Conclusion

The mechanism of action of this compound in gastric parietal cells is a well-defined process centered on its role as a prostaglandin E1 analog. By binding to the EP3 receptor, it initiates a Gi-protein-coupled signaling cascade that leads to the inhibition of adenylyl cyclase. The subsequent decrease in intracellular cAMP levels directly dampens the stimulatory pathways that activate the H+/K+-ATPase. This targeted inhibition of the final step in acid production makes misoprostol a highly effective agent for gastric mucosal protection. The experimental protocols and quantitative data presented herein provide a robust framework for further research and drug development in the field of gastric acid secretion.

References

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular coupling of prostaglandin inhibition of acid secretion in isolated rabbit gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G Protein-Coupled Receptors and Their Role as Drug Targets | The Scientist [the-scientist.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Effect of misoprostol on histamine-stimulated acid secretion and cyclic AMP formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastric H+ secretion: histamine (cAMP-mediated) activation of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 14. Stimulation of gastric acid secretion by cAMP in a novel alpha-toxin-permeabilized gland model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological characterization and identification of EP3 prostanoid receptor binding sites in hamster uterus homogena… [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. E-type prostaglandin binding sites in isolated canine parietal cells: elucidation with (3H) misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com.au]

- 22. benchchem.com [benchchem.com]

- 23. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Regulation of basal intracellular calcium concentration by the sarcoplasmic reticulum in myocytes from the rat gastric antrum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. berthold.com [berthold.com]

- 28. berthold.com [berthold.com]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Misoprostol Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685) acid, the active metabolite of the synthetic prostaglandin (B15479496) E1 analog misoprostol, is a potent pharmacological agent. Misoprostol is widely used for its gastric cytoprotective properties and in obstetrics and gynecology.[1] Following administration, the methyl ester prodrug, misoprostol, undergoes rapid de-esterification to form misoprostol acid, the biologically active form responsible for its therapeutic effects.[2] This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound, including detailed experimental protocols, quantitative data, and an exploration of its signaling pathways.

Synthesis of this compound

The primary route for the synthesis of this compound is through the hydrolysis of its methyl ester precursor, misoprostol. This can be achieved through both enzymatic and chemical methods.

Enzymatic Hydrolysis of Misoprostol

A highly efficient method for the preparation of this compound involves the enzymatic hydrolysis of misoprostol using Pig Liver Esterase (PLE).[3] This method offers the advantage of high selectivity and mild reaction conditions, minimizing the formation of byproducts.[3]

Experimental Protocol: Enzymatic Synthesis of this compound [3]

-

Dissolution: Dissolve misoprostol (3.82 g, 10 mmol) in a mixture of tetrahydrofuran (B95107) (40 mL) and water (10 mL) in a 100 mL single-neck flask.

-

Enzymatic Reaction: To the solution, add Pig Liver Esterase (PLE) (200 mg, 15000 U/g) and sodium bicarbonate (168 mg, 2 mmol).

-

Incubation: Stir the reaction mixture at 37°C for 24 hours.

-

Enzyme Removal: After the reaction is complete, centrifuge the mixture to remove the Pig Liver Esterase.

-

Concentration: Concentrate the resulting reaction solution.

-

Extraction: Add 35 mL of water to the concentrated residue and adjust the pH to approximately 6 with acetic acid. Extract the aqueous solution with ethyl acetate (B1210297) (50 mL), followed by two additional extractions with 30 mL of ethyl acetate each.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting yellow oil by column chromatography to yield this compound with a purity of 98%.[3]

Chemical Hydrolysis of Misoprostol (General Procedure)

While the enzymatic method is well-documented for its efficiency, chemical hydrolysis using an acid or base catalyst is a more conventional laboratory approach. A general procedure for base-catalyzed hydrolysis is outlined below. It is important to note that misoprostol is sensitive to acidic conditions, which can lead to degradation products.[4]

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: Dissolve misoprostol in a suitable alcoholic solvent, such as ethanol.

-

Hydrolysis: Add a solution of a base, such as 0.1 N sodium hydroxide, to the misoprostol solution.[5]

-

Reaction Time: Allow the reaction to proceed at room temperature for a specified period (e.g., 90 minutes).[5]

-

Neutralization: After the reaction is complete, neutralize the mixture with an equivalent amount of a suitable acid (e.g., 0.1 N hydrochloric acid).[5]

-

Extraction and Purification: Extract the this compound into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate. Further purification can be achieved by column chromatography.

Structural Characterization of this compound

The definitive structure of this compound has been elucidated through various spectroscopic techniques and X-ray crystallography.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | Not explicitly cited |

| Molecular Formula | C₂₁H₃₆O₅ | Not explicitly cited |

| Molecular Weight | 368.5 g/mol | Not explicitly cited |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound.

| Ionization Mode | m/z | Interpretation | Reference |

| Electrospray Ionization (ESI), Negative Mode | 367.0 | [M-H]⁻ | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The following is a representative, though not exhaustive, summary of expected chemical shifts. Precise values can vary based on the solvent and instrument parameters.

¹H NMR (Proton NMR) : The ¹H NMR spectrum of this compound would be complex due to the numerous protons in different chemical environments. Key expected signals include those for the vinyl protons of the α,β-unsaturated system, the protons of the cyclopentanone (B42830) ring, the protons adjacent to the hydroxyl and carboxylic acid groups, and the aliphatic protons of the two side chains.

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the ketone carbonyl on the cyclopentanone ring, the carbons of the double bond, carbons bearing hydroxyl groups, and the aliphatic carbons of the side chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum of the closely related misoprostol shows characteristic peaks that would be largely conserved in this compound, with the key difference being the presence of a broad O-H stretch for the carboxylic acid.[2][7]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| ~2930 | C-H stretch (aliphatic) |

| ~1710-1740 | C=O stretch (ketone and carboxylic acid) |

Signaling Pathway of this compound

This compound exerts its biological effects by acting as an agonist at prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes.[8][9] The activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

EP3 Receptor Signaling

Activation of the EP3 receptor by this compound is primarily coupled to the inhibitory G-protein (Gi).[8][10] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] The crystal structure of misoprostol free acid bound to the EP3 receptor has been resolved, providing atomic-level insight into their interaction.[10][11] This signaling pathway is crucial for many of the physiological effects of misoprostol, including the contraction of uterine smooth muscle.[10]

EP4 Receptor Signaling

In contrast to its action on the EP3 receptor, this compound's activation of the EP4 receptor is coupled to the stimulatory G-protein (Gs).[12][13] This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[9] This pathway is associated with various cellular responses, including the inhibition of CML (Chronic Myelogenous Leukemia) stem cell self-renewal through the repression of AP-1 transcription factors.[12][13]

The dual action of this compound on different EP receptor subtypes with opposing effects on cAMP levels highlights the complexity of its pharmacological profile.

Experimental and Logical Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound from misoprostol.

Signaling Pathway of this compound

Caption: Downstream signaling pathways of this compound via EP3 and EP4 receptors.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The enzymatic synthesis from misoprostol offers an efficient and selective route to this active metabolite. The structural elucidation through a combination of spectroscopic methods provides a clear understanding of its molecular architecture. Furthermore, the delineation of its signaling pathways through the EP3 and EP4 receptors, leading to opposing effects on intracellular cAMP levels, is fundamental to understanding its diverse pharmacological actions. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. US10759734B2 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. PGE2-EP3 signaling pathway contributes to protective effects of misoprostol on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PGE2-EP3 signaling pathway contributes to protective effects of misoprostol on cerebral injury in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Misoprostol Acid: A Technical Guide on the Active Metabolite of Misoprostol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol (B33685), a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a prodrug that undergoes rapid and extensive de-esterification to form its biologically active metabolite, misoprostol acid.[1][2] This free acid is responsible for the pharmacological effects of the drug, which include cytoprotection of the gastrointestinal mucosa and stimulation of uterine contractions.[3][4] Unlike the parent compound, which is generally undetectable in plasma, this compound can be quantified to study the drug's pharmacokinetic and pharmacodynamic profiles.[2][5] This technical guide provides an in-depth overview of this compound, focusing on its pharmacokinetics, mechanism of action, associated signaling pathways, and the experimental protocols used for its quantification in biological matrices.

Metabolism of Misoprostol to this compound

Misoprostol is a lipophilic methyl ester that is readily absorbed after administration.[1][3] Before or during absorption, it is rapidly metabolized by de-esterification into its active, free acid form, this compound (also known as SC-30695).[2][6] This conversion is so efficient that the parent misoprostol compound is not typically detected in plasma.[2][5] this compound is the primary entity responsible for the drug's clinical activity.[7] It is further metabolized in various tissues through beta and omega oxidation of its side chains into inactive dinor and tetranor metabolites.[2][8]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound varies significantly depending on the route of administration. These differences in absorption rate and bioavailability influence the onset and duration of clinical effects.

Pharmacokinetic Parameters by Route of Administration

Oral administration leads to a rapid peak in plasma concentration, while vaginal administration results in a slower onset but more sustained levels.[9][10] Sublingual and buccal routes offer intermediate profiles.[6]

| Parameter | Oral (800 µg)[6] | Sublingual (800 µg)[6] | Buccal (800 µg)[6] | Vaginal (25 µg)[11] |

| Cmax (Peak Concentration) | 2.68 ± 1.22 ng/mL | 2.44 ± 1.16 ng/mL | 1.36 ± 0.34 ng/mL | 21.9 pg/mL |

| Tmax (Time to Peak) | 0.35 ± 0.19 h | 0.71 ± 0.42 h | 1.31 ± 0.62 h | 2.25 h |

| AUC (Total Exposure) | 2.02 ± 0.80 hng/mL | 3.21 ± 1.04 hng/mL | 2.07 ± 0.36 hng/mL | 68.0 pgh/mL |

| Onset of Action | ~8 minutes[6] | ~11 minutes[6] | - | ~20 minutes[6] |

| Duration of Action | ~2 hours[6] | ~3 hours[6] | - | ~4 hours[6] |

Table 1: Comparative Pharmacokinetic Parameters of this compound by Administration Route. Data are presented as mean ± standard deviation or median. Note the dose difference for the vaginal route.

General Pharmacokinetic Properties

This compound exhibits high protein binding and is cleared from the body primarily through renal excretion of its metabolites.[6][12]

| Property | Value |

| Plasma Protein Binding | 81-89%[2][6] |

| Apparent Volume of Distribution (Vd) | 13.6 ± 8.0 L/kg (Normal Renal Function)[6] |

| Total Body Clearance | 0.286 L/kg/min (Normal Renal Function)[6] |

| Elimination Half-Life (t½) | 20-40 minutes[8][13] |

| Excretion | Primarily in urine (~73%) as inactive metabolites[6][12] |

Table 2: General Pharmacokinetic Properties of this compound.

Pharmacodynamics and Mechanism of Action

This compound is an agonist for prostaglandin E (EP) receptors, with activity at EP1, EP2, EP3, and EP4 subtypes.[14] Its clinical effects are mediated through the activation of specific signaling pathways in target tissues.

Gastric Mucosal Protection

In gastric parietal cells, this compound binds to EP receptors, leading to the inhibition of adenylate cyclase.[14] This action decreases intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of the H+/K+-ATPase proton pump at the cell's apical surface.[14] The result is a dose-dependent inhibition of basal and nocturnal gastric acid secretion.[12] Additionally, misoprostol enhances mucosal defense by increasing the secretion of mucus and bicarbonate.[12][15]

Uterotonic Effects

In myometrial smooth muscle cells, this compound primarily binds to the EP3 receptor.[9][16] Activation of this G-protein coupled receptor stimulates the phosphoinositol pathway, leading to an increase in intracellular calcium mobilization.[9] The elevated free calcium triggers the interaction of actin and myosin, resulting in strong myometrial contractions.[9] This mechanism is responsible for its use in labor induction and management of postpartum hemorrhage.[4][13]

Receptor Binding Affinity

Misoprostol demonstrates agonist activity across multiple EP receptor subtypes. The binding affinities (Ki) have been determined for cloned mouse receptors.

| Receptor Subtype | Ki Value (nM) |

| EP1 | 120 |

| EP2 | 250 |

| EP3 | 67 |

| EP4 | 67 |

Table 3: Binding Affinity (Ki) of Misoprostol at Cloned Mouse EP Receptors.

Experimental Protocols for Quantification

Due to the low plasma concentrations of this compound, highly sensitive analytical methods are required for pharmacokinetic studies.[5] The most common and robust method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: UPLC-MS/MS Quantification of this compound in Plasma

This protocol outlines a general procedure for the sensitive determination of this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To isolate this compound from plasma matrix components.

-

Procedure:

-

Condition an Oasis MAX SPE cartridge (1 mL, 30 mg) with an organic solvent (e.g., methanol) followed by water.[5]

-

Take a 500 µL aliquot of human plasma and dilute it with an aqueous buffer solution.[5]

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an aqueous buffer solution followed by an organic solvent to remove interfering substances.[5]

-

Elute this compound from the cartridge using an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

2. Chromatographic Separation (UPLC)

-

Objective: To separate this compound from any remaining endogenous components before detection.

-

Column: C18 reverse-phase column (e.g., Acquity UPLC® BEH C18, 50mm x 2.1mm, 1.7µm).[17]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., 0.1% ammonium (B1175870) solution).[17]

-

Flow Rate: Optimized for sharp peak shape and short run time (e.g., total run time of 3.5-7.0 minutes).[17][18]

-

Injection Volume: Typically 5 µL.[19]

3. Detection (Tandem Mass Spectrometry - MS/MS)

-

Objective: To quantify this compound with high sensitivity and specificity.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[18]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[18]

-

MRM Transition: Monitor the transition of the precursor ion to a specific product ion. For this compound, a common transition is m/z 367 -> 249.[18][19]

-

Quantification: Generate a calibration curve using standards of known concentrations. The Lower Limit of Quantification (LLOQ) can reach as low as 5-10 pg/mL.[18]

Conclusion

This compound is the key pharmacologically active metabolite of the prodrug misoprostol. Its distinct pharmacokinetic profile, which is heavily influenced by the route of administration, dictates its clinical utility. The therapeutic effects of this compound are mediated through its agonist activity at EP receptors, leading to well-characterized signaling cascades that modulate gastric acid secretion and uterine contractility. For researchers and drug development professionals, a thorough understanding of its properties and the sensitive bioanalytical methods required for its quantification are essential for conducting meaningful pharmacokinetic and pharmacodynamic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. What is the mechanism of Misoprostol? [synapse.patsnap.com]

- 5. waters.com [waters.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]

- 10. hub.hku.hk [hub.hku.hk]

- 11. Determination of this compound in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Misoprostol - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. community.the-hospitalist.org [community.the-hospitalist.org]

- 17. researchgate.net [researchgate.net]

- 18. Determination of this compound in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Genesis and Evolution of Misoprostol Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and historical development of misoprostol (B33685) acid, the active metabolite of the synthetic prostaglandin (B15479496) E1 analog, misoprostol. It delves into the seminal experiments that established its therapeutic utility, details its mechanism of action, and presents key quantitative data from pivotal clinical trials.

Discovery and Historical Development

The journey of misoprostol acid began with the exploration of prostaglandins (B1171923) for therapeutic purposes. Prostaglandins, naturally occurring lipid compounds, were known to exhibit a wide range of physiological effects, including the inhibition of gastric acid secretion. However, their clinical use was hampered by their rapid metabolism and chemical instability.

In 1973 , scientists at G.D. Searle & Company embarked on a mission to synthesize a more stable and orally active analog of prostaglandin E1 (PGE1).[1] This endeavor led to the creation of misoprostol, a synthetic 15-deoxy-16-hydroxy-16-methyl analog of PGE1.[1] The key structural modifications, including the relocation of the 15-hydroxy group to the 16-position and the addition of a methyl group at the same position, were instrumental in enhancing the compound's stability and oral bioavailability while reducing side effects.

Following extensive preclinical and clinical evaluation, misoprostol was first approved by the US Food and Drug Administration (FDA) in 1988 for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This marked a significant milestone in gastroenterology, offering a targeted therapy to mitigate a common and serious side effect of NSAID use.

It was soon discovered that misoprostol is a prodrug that is rapidly de-esterified in the body to its active metabolite, This compound . This free acid is responsible for the pharmacological effects of the drug.

A timeline of key events in the development of misoprostol is outlined below:

-

1930s: Researchers Kurzrok and Lieb observe that human semen can induce uterine contractions, laying the groundwork for prostaglandin research.[1]

-

1973: Misoprostol is first synthesized by researchers at G.D. Searle & Company.[1]

-

1988: The US FDA approves misoprostol for the prevention of NSAID-induced gastric ulcers.[1]

-

Late 1980s: The abortifacient properties of misoprostol are recognized, leading to its off-label use in obstetrics and gynecology.

-

2000s onwards: Extensive research establishes the efficacy and safety of misoprostol for various obstetric and gynecological indications, including labor induction, cervical ripening, and the management of postpartum hemorrhage.

Chemical Synthesis

The synthesis of misoprostol from its natural prostaglandin E1 precursor involves a multi-step process. A key step in a patented G.D. Searle method involves the preparation of an organometallic cuprate (B13416276) complex. This complex, containing the desired side chain, is then reacted with a cyclopentenone intermediate to construct the final misoprostol molecule. The process involves the use of a vinyl stannane (B1208499) compound to create a higher-order cuprate, which facilitates the conjugate addition to the cyclopentenone ring.[2][3] This synthetic route allows for the specific stereochemistry required for the biological activity of misoprostol.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as an agonist at prostaglandin E2 (PGE2) receptors, specifically the EP3 receptor subtype.[4] The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, initiates a signaling cascade that varies depending on the cell type.

In gastric parietal cells, the activation of the EP3 receptor is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] The reduction in cAMP levels ultimately leads to the inhibition of the H+/K+-ATPase proton pump, thereby reducing the secretion of gastric acid.

Beyond its anti-secretory effects, this compound also exhibits cytoprotective properties. It stimulates the secretion of bicarbonate and mucus in the stomach, which form a protective barrier against the damaging effects of gastric acid and NSAIDs.

The signaling pathway for the anti-secretory effect of this compound is depicted below:

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the efficacy of misoprostol in preventing NSAID-induced gastric ulcers. The following tables summarize key quantitative data from some of these pivotal studies.

Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Ulcers (12-week study) [6]

| Treatment Group | Dose | Incidence of Gastric Ulcers | Incidence of Duodenal Ulcers |

| Placebo | - | 15.7% | 7.5% |

| Misoprostol | 200 mcg twice daily | 8.1% | 2.6% |

| Misoprostol | 200 mcg three times daily | 3.9% | 3.3% |

| Misoprostol | 200 mcg four times daily | 4.0% | 1.4% |

| p < 0.05 compared to placebo |

Table 2: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Ulcers (12-month study) [7]

| Treatment Group | Dose | Patients Developing Gastric Ulcer |

| Placebo | - | 28.9% |

| Misoprostol | 600-800 mcg/day | 12.5%* |

| p < 0.05 compared to placebo |

Experimental Protocols

The following provides a detailed methodology for a representative randomized, double-blind, placebo-controlled trial evaluating the efficacy of misoprostol in preventing NSAID-induced gastric ulcers.[8][9]

Experimental Workflow

Detailed Methodology:

-

Patient Selection:

-

Inclusion criteria: Patients with a diagnosis of osteoarthritis requiring chronic NSAID therapy (e.g., ibuprofen, piroxicam, naproxen) and experiencing NSAID-associated abdominal pain.

-

Exclusion criteria: Presence of a gastric or duodenal ulcer at the initial endoscopic examination.

-

-

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patients were randomly assigned to one of three treatment groups:

-

Misoprostol 100 mcg four times daily (q.i.d.)

-

Misoprostol 200 mcg four times daily (q.i.d.)

-

Placebo four times daily (q.i.d.)

-

-

All patients continued their prescribed NSAID therapy throughout the study.

-

-

Treatment and Follow-up:

-

The study duration was 3 months.

-

Follow-up endoscopies were performed at 1, 2, and 3 months of continuous treatment.

-

-

Endpoint Assessment:

-

The primary endpoint was the development of a gastric ulcer, defined as a mucosal break of 0.3 cm or greater in diameter.

-

Abdominal pain was also rated by both patients and physicians at each follow-up visit.

-

-

Statistical Analysis:

-

The incidence of gastric ulcer formation was compared between the misoprostol treatment groups and the placebo group using appropriate statistical tests (e.g., chi-square test or Fisher's exact test).

-

A p-value of less than 0.05 was considered statistically significant.

-

Pharmacokinetics of this compound

Misoprostol is rapidly and extensively absorbed after oral administration and undergoes rapid de-esterification to its active metabolite, this compound. The pharmacokinetic profile of this compound can vary depending on the route of administration.

Table 3: Pharmacokinetic Parameters of this compound (400 mcg dose)

| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |

| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |

| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |

| Vaginal | 125.2 ± 53.8 | - | 433.7 ± 182.6 |

| Vaginal with water | 162.8 ± 57.1 | - | 649.3 ± 333.8 |

Data presented as mean ± standard deviation.

Conclusion

The discovery and development of this compound represent a significant advancement in the management of NSAID-induced gastropathy. Its unique mechanism of action, combining both anti-secretory and cytoprotective effects, provides a targeted approach to protecting the gastric mucosa. The extensive body of clinical evidence robustly supports its efficacy and has established its place as a valuable therapeutic agent. Further research into the diverse applications of misoprostol continues to expand its clinical utility, particularly in the field of obstetrics and gynecology. This guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing exploration of prostaglandins and their therapeutic potential.

References

- 1. ijrcog.org [ijrcog.org]

- 2. US10759734B2 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 3. US5684177A - Misoprostol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Misoprostol dosage in the prevention of nonsteroidal anti-inflammatory drug-induced gastric and duodenal ulcers: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of 12 months' misoprostol as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Misoprostol in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Misoprostol Acid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of misoprostol (B33685) acid, the active metabolite of misoprostol, to its primary targets, the E-type prostanoid (EP) receptors. Misoprostol is a synthetic analog of prostaglandin (B15479496) E1 (PGE1) used for its cytoprotective effects on the gastric mucosa and its uterotonic properties.[1][2] Its therapeutic actions and side effects are intrinsically linked to its binding affinity and selectivity profile across the four EP receptor subtypes (EP1, EP2, EP3, and EP4).

Misoprostol Acid: The Active Moiety

Misoprostol is administered as a methyl ester prodrug, which is rapidly de-esterified in the body to its biologically active free acid form, this compound.[2] This conversion is essential for its interaction with prostaglandin receptors. Understanding the binding profile of this compound is therefore critical to elucidating its mechanism of action.

Quantitative Receptor Binding Affinity

The binding affinity of this compound for the four EP receptor subtypes has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Data from studies using cloned mouse EP receptors provide a comparative profile of this compound's affinity across the subtypes.

Table 1: Binding Affinity (Ki) of this compound for Cloned Mouse EP Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| EP1 | 120 | |

| EP2 | 250 | |

| EP3 | 67 | |

| EP4 | 67 |

This data indicates that this compound exhibits the highest affinity for the EP3 and EP4 receptor subtypes, with a lower affinity for EP1 and the lowest for EP2 in this specific study.

Another study provides Ki values for misoprostol at the human EP2, EP3, and EP4 receptors, which can be used for comparison.

Table 2: Binding Affinity (Ki) of Misoprostol for Human EP Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| EP2 | 34 | [3] |

| EP3 | 7.9 | [3] |

| EP4 | 23 | [3] |

Note: These values, while from a different study, also show a high affinity for the EP3 receptor. Differences in absolute values between studies can arise from variations in experimental conditions, such as the species of the receptor (mouse vs. human) and the specific assay parameters.

Receptor Selectivity

Based on the comparative Ki values from the study on cloned mouse receptors, this compound displays a degree of selectivity for EP3 and EP4 receptors over EP1 and EP2. However, it is generally considered a non-selective EP receptor agonist, as it binds to multiple subtypes with affinities in the nanomolar range.[4] This lack of high receptor selectivity is responsible for its broad range of physiological effects and associated side effects.[4]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of Ki values for this compound is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.

Principle

A fixed concentration of a high-affinity radioligand (e.g., [3H]-PGE2) is incubated with a preparation of membranes from cells expressing a specific EP receptor subtype. Increasing concentrations of the unlabeled competitor, this compound, are added. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Detailed Methodology

1. Membrane Preparation:

-

Cells stably expressing the human or mouse EP receptor subtype of interest (e.g., HEK293 or CHO cells) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

A fixed concentration of radioligand (e.g., [3H]-PGE2). The concentration is typically at or below the Kd of the radioligand for the receptor to ensure assay sensitivity.

-

Varying concentrations of unlabeled this compound.

-

The prepared cell membranes (typically 3-20 µg of protein per well).

-

-

Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

3. Incubation:

-

The plate is incubated, often with gentle agitation, to allow the binding to reach equilibrium. A typical incubation is 60 minutes at 30°C.

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

6. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Receptor Signaling Pathways

The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon agonist binding. The differential activation of these pathways by this compound underlies its diverse physiological effects.

-

EP1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).

-

EP2 Receptor: Couples to Gs, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5]

-

EP4 Receptor: Couples to Gs, similar to the EP2 receptor, resulting in increased cAMP production and PKA activation.[3]

Conclusion

This technical guide has detailed the binding affinity and selectivity of this compound for the four EP receptor subtypes. The quantitative data, presented in a clear tabular format, demonstrates its activity across all subtypes with a preference for EP3 and EP4. The provided experimental protocol for a competitive radioligand binding assay offers a foundational methodology for researchers investigating such interactions. Furthermore, the visualization of the distinct G-protein-mediated signaling pathways for each receptor subtype provides a clear understanding of the molecular mechanisms that follow receptor binding. This comprehensive information is crucial for professionals in pharmacology and drug development aiming to understand the multifaceted actions of misoprostol or to design novel prostaglandin analogs with improved receptor selectivity and therapeutic profiles.

References

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Misoprostol Acid on Uterine Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the in vitro effects of misoprostol (B33685) acid, the active metabolite of misoprostol, on uterine smooth muscle cells (myometrial cells). Misoprostol is a synthetic prostaglandin (B15479496) E1 (PGE1) analog widely used for its potent uterotonic properties.[1][2] Understanding its cellular and molecular mechanisms is critical for research and the development of novel therapeutics targeting uterine contractility. This guide summarizes the key signaling pathways, presents quantitative data from in vitro studies, and outlines relevant experimental protocols.

Mechanism of Action: Receptor Binding and Intracellular Signaling

Misoprostol itself is a prodrug that is rapidly de-esterified in the body to its biologically active free acid form, misoprostol acid.[3] Its uterotonic effects are initiated by binding to and activating specific E-prostanoid (EP) receptors on the surface of myometrial cells.[1][3] this compound is not entirely selective and can interact with multiple EP receptor subtypes, primarily EP1, EP2, and EP3, mimicking the action of the natural ligand, PGE2.[3][4][5]

The binding of this compound to these G protein-coupled receptors (GPCRs) triggers distinct intracellular signaling cascades:

-

EP1 and EP3 Receptor Activation: In uterine smooth muscle, the contractile response is predominantly mediated through the activation of EP1 and EP3 receptors. These receptors are coupled to Gq and Gi proteins.[6]

-

Activation of the Gq protein stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[6]

-

The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.

-

-

EP2 Receptor Activation: Activation of EP2 receptors, which are coupled to Gs proteins, typically leads to smooth muscle relaxation. However, the dominant effect of misoprostol on the uterus is contraction, suggesting a prevalence or higher functional impact of EP1/EP3 signaling pathways in this tissue.[4]

The culmination of this signaling is the phosphorylation of myosin light chains, leading to the interaction of actin and myosin filaments and subsequent cell contraction.[7]

Quantitative In Vitro Data

Quantitative data from in vitro studies demonstrate a direct and dose-dependent effect of misoprostol on myometrial cells. The following table summarizes findings from a study using pregnant rat myometrial and cervical tissues, which provides insight into the cellular response.

| Parameter Measured | Tissue | This compound Conc. | Incubation Time | Result | Reference |

| PGE2 Secretion | Myometrium | 50 pg/ml | 15 min - 24 h | Statistically significant increase (P < 0.05) | [8] |

| Myometrium | 100 pg/ml | 15 min - 24 h | Statistically significant increase (P < 0.05) | [8] | |

| Cervix | 100 pg/ml | 15 min - 24 h | Statistically significant increase | [8] | |

| rEP3α mRNA Expression | Myometrium | 50 pg/ml | 15 min - 24 h | Significant elevation | [8] |

| Myometrium | 100 pg/ml | 15 min - 24 h | Significant elevation | [8] | |

| rEP3β mRNA Expression | Myometrium | 50 pg/ml | 15 min - 24 h | Significant elevation | [8] |

| Myometrium | 100 pg/ml | 15 min - 24 h | Significant elevation | [8] |

Note: While the above study was conducted on rat tissue, it provides a valuable model for the molecular effects of misoprostol. Studies on human tissue qualitatively confirm that misoprostol increases the strength and frequency of uterine contractions.[2][4]

Experimental Protocols

Investigating the in vitro effects of this compound requires robust and reproducible experimental setups. The following are outlines of key methodologies.

Uterine Tissue Contractility Assay (Organ Bath)

This ex vivo method is the gold standard for assessing the direct contractile effects of compounds on intact smooth muscle tissue.[9][10]

Methodology:

-

Tissue Acquisition: Myometrial biopsies (1-2 cm³) are obtained from consenting patients undergoing procedures such as cesarean section.[9]

-

Preparation: The tissue is immediately placed in a physiological saline solution (PSS). The decidua and any adherent membranes are carefully removed, as they can produce substances that alter contractility.[9] The myometrium is then dissected into fine, longitudinal strips.

-

Mounting: Each strip is mounted in a temperature-controlled (37°C) organ bath chamber (~1 mL volume) superfused with PSS.[9] One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.[9][10]

-

Equilibration: The strips are allowed to equilibrate under a set tension for 2-3 hours, during which they will begin to exhibit stable, spontaneous contractions.[9]

-

Compound Application: A baseline of spontaneous activity is recorded. This compound is then added to the bath in a cumulative, concentration-dependent manner. To mimic labor, contractions can also be induced with an agonist like oxytocin (B344502) before the test compound is added.[9]

-

Data Acquisition and Analysis: The force transducer records changes in tension. Key parameters measured include the force (amplitude), frequency, and duration of contractions. This data allows for the determination of potency (EC50) and efficacy of the test compound.[9]

Primary Uterine Smooth Muscle Cell Culture

Cultured cells provide a model system to investigate specific molecular and cellular events without the complexity of intact tissue.

Methodology:

-

Cell Isolation: Uterine horns are washed with a Hanks' Balanced Salt Solution (HBSS).[7] The tissue is minced and subjected to enzymatic digestion using a combination of enzymes such as trypsin, dispase, and collagenase to liberate the smooth muscle cells.[7]

-

Plating and Culture: Isolated cells are plated on collagen-coated culture dishes.[11] They are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, in a humidified incubator at 37°C and 5% CO2.[11]

-

Experimentation: Cells are typically used at low passages (3-5) for experiments.[11] They can be treated with this compound to study downstream effects like gene expression or calcium signaling.

Intracellular Calcium Imaging

This technique directly visualizes the primary trigger for muscle contraction.

Methodology:

-

Cell Preparation: Cultured myometrial cells are grown on glass coverslips.

-

Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.[12][13]

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Stimulation and Measurement: A baseline fluorescence ratio is established before cells are perfused with a solution containing this compound. Changes in the fluorescence ratio are recorded over time, reflecting the change in intracellular calcium concentration.[12]

Gene Expression Analysis (qRT-PCR)

This method quantifies changes in the expression of genes relevant to the contractile pathway, such as prostaglandin receptors.[14]

Methodology:

-

Treatment and RNA Extraction: Cultured myometrial cells are treated with this compound for a defined period. Total RNA is then extracted from the cells using a suitable lysis buffer and purification kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with specific primers for target genes (e.g., EP1, EP3 receptors) and a reference (housekeeping) gene.

-

Analysis: The relative expression of the target genes is calculated, comparing the misoprostol-treated cells to untreated controls.[8]

References

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yorku.ca [yorku.ca]

- 7. Molecular Mechanism of Mouse Uterine Smooth Muscle Regulation on Embryo Implantation [mdpi.com]

- 8. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Misoprostol elevates intracellular calcium in Neuro-2a cells via protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Misoprostol modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Structure-Activity-Relationship-of-Misoprostol-Acid-and-its-Anologs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is an essential medicine primarily used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and also for various obstetric and gynecological indications.[1][2] Misoprostol itself is a prodrug, rapidly metabolized in the body to its biologically active free acid form, misoprostol acid.[3] The therapeutic effects of this compound are mediated through its interaction with prostanoid receptors, particularly the EP3 subtype of the prostaglandin E2 (PGE2) receptor.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering insights into the molecular features crucial for its biological activity.

Chemical-Structure-of-Misoprostol-and-Misoprostol-Acid

Misoprostol is the methyl ester of this compound. The conversion of the ester to the carboxylic acid is essential for its biological activity.

Core Structure of this compound

This compound is characterized by a cyclopentanone (B42830) ring with two side chains, an alpha (α) chain and an omega (ω) chain. Key structural features include:

-

A C1 carboxyl group on the α-chain.

-

A hydroxyl group at C11 and a ketone at C9 on the cyclopentane (B165970) ring.

-

A hydroxyl group at C16 and a methyl group at C16 on the ω-chain.

The relocation of the hydroxyl group from the typical C15 position in natural prostaglandins (B1171923) to C16, and the addition of a methyl group at C16, are critical modifications that enhance the compound's oral activity and duration of action by preventing metabolic oxidation.[4]

Mechanism-of-Action-and-Signaling-Pathway

This compound exerts its effects by acting as an agonist at prostaglandin E receptors. While it can bind to EP2, EP3, and EP4 receptors, its gastric antisecretory effects are primarily mediated through the EP3 receptor on parietal cells in the stomach.[2][5]

The binding of this compound to the EP3 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The EP3 receptor is coupled to an inhibitory G-protein (Gi). Activation of the Gi protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to a decrease in the activity of the proton pump (H+/K+-ATPase) in parietal cells, thereby reducing gastric acid secretion.[2]

Caption: Signaling pathway of this compound in gastric parietal cells.

Structure-Activity-Relationship-(SAR)-of-Misoprostol-Acid-Analogs

The SAR of this compound and its analogs reveals the importance of specific structural features for their biological activity.

Modifications at C15 and C16

The most significant modifications in the development of misoprostol from natural PGE1 were at the C15 and C16 positions.[4]

-

Relocation of Hydroxyl Group: Moving the hydroxyl group from C15 to C16 was a crucial change that reduced the typical prostaglandin-related side effects, such as diarrhea, while maintaining full antisecretory potency.[4]

-

Addition of a Methyl Group: The introduction of a methyl group at C16 prevents the metabolic oxidation of the adjacent hydroxyl group. This modification significantly increases both the oral potency and the duration of action of the compound.[4]

Modifications of the α- and ω-Chains

Further modifications to the side chains have been explored to enhance potency and selectivity.

-

A 3E,5Z diene analog of misoprostol was synthesized and found to be approximately three times more potent than misoprostol in inhibiting gastric acid secretion in dogs. However, this analog also showed a corresponding increase in diarrheal activity in rats.[6]

Receptor Binding

The crystal structure of misoprostol free acid bound to the EP3 receptor reveals a completely enclosed binding pocket.[3] The interaction is stabilized by both hydrophobic and polar interactions.[3][7]

-

The α-chain forms hydrophobic interactions with Leu329, Val110, Met137, and Trp207.[3]

-

The ω-chain fits into a hydrophobic sub-pocket composed of Gly141, Trp295, Leu298, Val332, Ser336, and Phe209.[3]

-

A single polar interaction occurs between Gln339 and the hydroxyl group at C16.[3]

-

The cyclopentane E-ring interacts with Thr107, Thr106, and Met58 through hydrophobic interactions.[3]

Quantitative-SAR-Data

The following table summarizes the binding affinities (Ki) of misoprostol and related compounds for different prostaglandin receptors.

| Compound | Receptor | Ki (nM) | Species | Reference |

| Misoprostol | EP2 | 34 | Not Specified | [5] |

| Misoprostol | EP3 | 7.9 | Not Specified | [5] |

| Misoprostol | EP4 | 23 | Not Specified | [5] |

| Misoprostol | EP1 | 120 | Mouse | [8] |

| M&B-28767 (EP3 agonist) | EP1 | 120 | Mouse | [8] |

| M&B-28767 (EP3 agonist) | EP3 | 0.6-3.7 | Mouse | [8] |

| Sulprostone (EP3 agonist) | EP3 | 0.6-3.7 | Mouse | [8] |

Experimental-Protocols

Prostaglandin-Receptor-Binding-Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for prostaglandin receptors.

Objective: To determine the Ki of a test compound for a specific prostaglandin receptor subtype.

Materials:

-

Cell membranes expressing the prostaglandin receptor of interest.

-

Radiolabeled prostaglandin ligand (e.g., [3H]-PGE2).

-

Test compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a prostaglandin receptor binding assay.

Gastric-Antisecretory-Activity-Assay-(in-vivo)

This protocol describes a method to assess the in vivo gastric antisecretory activity of misoprostol analogs.

Objective: To determine the potency of a test compound in inhibiting gastric acid secretion in an animal model.

Animal Model: Shay rat model (pyloric ligation).

Methodology:

-

Animal Preparation: Fast male Wistar rats for 24 hours with free access to water.

-

Anesthesia: Anesthetize the rats (e.g., with ether or isoflurane).

-

Pyloric Ligation: Make a midline abdominal incision and ligate the pylorus.

-

Compound Administration: Administer the test compound or vehicle (control) intraduodenally.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), sacrifice the animals and collect the gastric contents from the stomach.

-

Analysis:

-

Measure the volume of the gastric juice.

-

Determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

-

Calculate the total acid output (volume × concentration).

-

-

Data Analysis: Compare the total acid output in the treated groups to the control group to determine the percent inhibition.

The structure-activity relationship of this compound and its analogs is well-defined, with key structural modifications at the C15 and C16 positions being crucial for its enhanced oral activity, duration of action, and reduced side effects compared to natural prostaglandins. The interaction of this compound with the EP3 receptor is well-characterized, providing a molecular basis for its gastric antisecretory effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists in the field of drug development, aiding in the design of novel prostaglandin analogs with improved therapeutic profiles.

References

- 1. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Misoprostol Acid Effects in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a widely used medication primarily for the prevention of NSAID-induced gastric ulcers and for various applications in obstetrics and gynecology.[1][2] Upon administration, misoprostol is rapidly de-esterified into its biologically active free acid form, misoprostol acid, which is responsible for its systemic effects.[3][4] this compound exerts its effects by binding to and activating E-prostanoid (EP) receptors, which are G protein-coupled receptors, thereby initiating downstream signaling cascades.[1][3] Understanding the precise effects of this compound at the cellular level is crucial for drug development and for elucidating its mechanism of action in various physiological and pathological contexts.

These application notes provide detailed protocols for studying the effects of this compound in primary cell cultures, a system that more closely mimics the in vivo physiological state of cells.

Mechanism of Action: Signaling Pathways